Home > Products > Screening Compounds P97707 > 20(R)-Ginsenoside Rh2
20(R)-Ginsenoside Rh2 -

20(R)-Ginsenoside Rh2

Catalog Number: EVT-8021121
CAS Number:
Molecular Formula: C36H62O8
Molecular Weight: 622.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(20R)-Ginsenoside Rh2 is a triterpenoid.
(20R)-Ginsenoside Rh2 is a natural product found in Panax ginseng and Panax quinquefolius with data available.
Overview

20(R)-Ginsenoside Rh2 is a bioactive compound derived from ginseng, a plant renowned for its medicinal properties. This specific ginsenoside is noted for its potential therapeutic effects, particularly in cancer treatment and neuroprotection. Ginsenosides, including 20(R)-Ginsenoside Rh2, are saponins that contribute to the pharmacological activities of ginseng.

Source

20(R)-Ginsenoside Rh2 is primarily extracted from the roots of Panax ginseng and Panax quinquefolius. These plants are widely used in traditional medicine, particularly in East Asia. The extraction process typically involves solvent extraction methods, which isolate the ginsenosides from the plant material.

Classification

20(R)-Ginsenoside Rh2 belongs to a class of compounds known as triterpenoid saponins. It is categorized under the ginsenoside family, specifically as a dammarane-type saponin. This classification is based on its chemical structure, which features a steroid-like framework typical of many ginsenosides.

Synthesis Analysis

Methods

The synthesis of 20(R)-Ginsenoside Rh2 can be achieved through various methods, including:

  1. Chemical Synthesis: This involves multi-step organic reactions that construct the ginsenoside structure from simpler organic compounds.
  2. Biotransformation: Utilizing microbial enzymes or plant cell cultures to convert other ginsenosides into 20(R)-Ginsenoside Rh2 through specific enzymatic reactions.
  3. Extraction and Purification: The most common method involves extracting it from ginseng roots using organic solvents followed by purification techniques such as chromatography.

Technical Details

In chemical synthesis, key reactions include glycosylation and hydrolysis, where sugars are added or removed to form the desired ginsenoside structure. Biotransformation often utilizes specific strains of fungi or bacteria that can selectively modify existing ginsenosides into 20(R)-Ginsenoside Rh2.

Molecular Structure Analysis

Structure

The molecular formula of 20(R)-Ginsenoside Rh2 is C27H46O9, and its molecular weight is approximately 494.66 g/mol. The compound features a dammarane skeleton with hydroxyl groups at specific positions contributing to its biological activity.

Data

  • IUPAC Name: (20R)-3β,12β-dihydroxy-20(S)-protopanaxadiol-3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside
  • Structural Representation: The structural formula includes multiple hydroxyl groups and glycosidic bonds that define its reactivity and interaction with biological systems.
Chemical Reactions Analysis

Reactions

20(R)-Ginsenoside Rh2 can participate in various chemical reactions typical of saponins:

  1. Hydrolysis: Under acidic or basic conditions, glycosidic bonds can be cleaved, leading to the release of glucose and other sugar moieties.
  2. Oxidation: Hydroxyl groups can undergo oxidation to form ketones or aldehydes.
  3. Reduction: The compound can be reduced to form alcohols or other derivatives.

Technical Details

These reactions are crucial for understanding how 20(R)-Ginsenoside Rh2 can be modified for enhanced bioactivity or stability in pharmaceutical formulations.

Mechanism of Action

Process

The mechanism of action of 20(R)-Ginsenoside Rh2 involves multiple pathways:

  1. Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as the PI3K/Akt/mTOR pathway.
  2. Neuroprotective Effects: The compound has been shown to protect neuronal cells from oxidative stress and apoptosis through modulation of signaling pathways like NF-kB and MAPK.
  3. Anti-inflammatory Properties: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.

Data

Studies have demonstrated that 20(R)-Ginsenoside Rh2 exhibits significant cytotoxic effects against various cancer cell lines while promoting cell survival in neuronal models under stress conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in methanol, ethanol, and dimethyl sulfoxide; poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Shows variable stability depending on pH levels; more stable in neutral conditions.

Relevant Data or Analyses

Thermal analysis indicates a melting point range between 200°C to 210°C, while spectroscopic methods (NMR, IR) confirm the presence of characteristic functional groups associated with saponins.

Applications

Scientific Uses

  1. Pharmaceutical Development: Due to its anticancer properties, 20(R)-Ginsenoside Rh2 is being investigated for use in cancer therapies.
  2. Nutraceuticals: Incorporated into dietary supplements aimed at enhancing health and wellness due to its adaptogenic properties.
  3. Cosmetics: Explored for inclusion in skincare products due to its anti-inflammatory and antioxidant effects.

Research continues to elucidate further applications and enhance the efficacy of 20(R)-Ginsenoside Rh2 in various fields, particularly in oncology and neuroprotection.

Structural Activity Relationships and Isomeric Differentiation

Stereochemical Influence on Pharmacological Activity

The pharmacological profile of ginsenoside Rh2 is fundamentally governed by the stereochemical configuration at the carbon-20 (C20) position of its dammarane-type triterpenoid skeleton. 20(R)-ginsenoside Rh2 and its epimer 20(S)-ginsenoside Rh2 are diastereomers distinguished solely by the spatial orientation of the hydroxyl group at C20 (Fig. 1). This seemingly minor structural difference induces significant conformational changes in the molecule's three-dimensional architecture, leading to distinct interactions with biological targets. The C20 chiral center arises during the extraction and processing of Panax ginseng roots, where steaming facilitates epimerization and generates both configurations, though typically in unequal ratios [8].

Table 1: Influence of C20 Stereochemistry on Pharmacological Activities of Ginsenoside Rh2

Pharmacological Activity20(R)-Ginsenoside Rh220(S)-Ginsenoside Rh2Key Structural Determinant
Osteoclastogenesis InhibitionPotent inhibition (IC₅₀ ~100 µM), No cytotoxicityNo significant inhibitionR-configuration enables selective target binding [2]
Cardioprotection (H9c2 cells)Moderate reduction in H/R-induced apoptosisStronger reduction in H/R-induced apoptosisS-configuration enhances AMPK activation [1]
Caspase-3 Activation (A549)Induces activation, moderate pro-apoptotic effectStronger induction of activation and apoptosisS-configuration favors mitochondrial targeting [7]
Antiviral ActivityInhibits MHV-68 replication (IC₅₀ = 2.77 µM)Not reportedR-specific interaction with viral components [7]
MMP InhibitionDocumented inhibitory effectsWeaker or absent inhibitionR-conformation optimizes binding to MMP active site [7]

This stereospecificity manifests profoundly in diverse biological systems. In cardiovascular protection models using H9c2 cardiomyocytes subjected to hypoxia/reoxygenation (H/R) injury, the 20(S) epimer demonstrates superior anti-apoptotic activity compared to its 20(R) counterpart. This enhanced efficacy is linked to the 20(S) configuration's greater potentiation of AMP-activated protein kinase (AMPK) signaling and suppression of pro-inflammatory c-Jun N-terminal kinase (JNK) pathways [1]. Conversely, 20(R)-ginsenoside Rh2 exhibits unique and selective inhibition of osteoclast differentiation in RAW264 cells. At concentrations up to 100 µM, it significantly suppresses osteoclastogenesis without inducing cytotoxicity, while the 20(S) epimer lacks this activity entirely. This highlights that the R-configuration at C20 is indispensable for binding to molecular targets involved in bone resorption regulation [2]. Furthermore, 20(R)-ginsenoside Rh2 displays specific antiviral efficacy against murine gammaherpesvirus (MHV-68) with a half-maximal inhibitory concentration (IC₅₀) of 2.77 µM, an activity not replicated by the S-epimer under the same conditions [7]. Molecular dynamics simulations suggest the differing spatial orientation of the C20 hydroxyl alters hydrogen-bonding patterns and hydrophobic interactions with binding pockets of enzymes (e.g., matrix metalloproteinases [7]) and receptors, explaining the observed bioactivity divergence.

Comparative Efficacy with 20(S)-Ginsenoside Rh2 in Cancer Models

The anticancer potential of both 20(R)- and 20(S)-ginsenoside Rh2 epimers has been extensively investigated across various cancer types, revealing distinct and context-dependent mechanisms of action. While both isomers can induce apoptosis, the specific pathways engaged and their relative potencies vary significantly based on the stereochemistry and the cancer cell model.

Table 2: Comparative Anticancer Efficacy of Rh2 Epimers in Experimental Models

Cancer Model20(R)-Ginsenoside Rh2 Effects20(S)-Ginsenoside Rh2 EffectsMechanistic Insights
Hepatocellular Carcinoma (H22 in vivo)Tumor growth inhibition: ~46.8% [5]Tumor growth inhibition: ~42.2% [5]Both induce apoptosis via Bcl-2 downregulation; Comparable efficacy in vivo [5]
Lewis Lung Cancer (LLC-1 in vivo)Tumor growth inhibition: ~67.3% (20mg/kg); Strong metastasis suppression [4]Tumor growth inhibition: ~55.5% (20mg/kg); Metastasis suppression [4]Both derivatives (R/S-Rh2E2) suppress α-enolase & energy metabolism; R-form slightly more potent [4]
Esophageal Cancer (TE-13 cells)Moderate intrinsic pathway activationStrong intrinsic + extrinsic (Fas/DR5 upregulation) pathway activation [6]S-form uniquely activates death receptor pathway in poorly differentiated cells [6]
Lung Adenocarcinoma (A549 cells)Induces apoptosis, Caspase-3 activationStronger pro-apoptotic effect, G1 arrest [7]S-form demonstrates superior in vitro potency in epithelial-derived cancer cells [7]
Colorectal CancerLimited activity reportedPotent inhibition via IL-6/STAT3 suppression [4]S-form specifically targets inflammatory signaling in this model

In transplanted murine hepatocellular carcinoma (H22), both epimers demonstrate significant and comparable in vivo antitumor efficacy. Intraperitoneal administration of 20(R)-ginsenoside Rh2 achieves a tumor growth inhibition rate of 46.8%, closely mirroring the 42.2% inhibition observed with 20(S)-ginsenoside Rh2. Mechanistically, both epimers induce tumor cell apoptosis, evidenced by increased TUNEL staining and downregulation of the anti-apoptotic protein Bcl-2 mRNA. This suggests that in hepatoma models, the C20 stereochemistry plays a less critical role in driving apoptosis via the mitochondrial pathway [5].

Striking differences emerge in lung cancer models. While both epimers exhibit activity, studies on their structurally modified derivatives, 20(R)-Rh2E2 and 20(S)-Rh2E2, reveal nuanced efficacy patterns. In Lewis lung carcinoma (LLC-1) bearing mice, 20(R)-Rh2E2 (20 mg/kg/day) shows a higher tumor growth inhibition rate (67.3%) compared to 20(S)-Rh2E2 (55.5%). Crucially, both derivatives profoundly suppress metastasis and target cancer cell energy metabolism by downregulating key enzymes like α-enolase, reducing lactate, ATP, and acetyl-CoA production specifically in malignant cells without harming normal counterparts [4].

A critical divergence in mechanism is observed in esophageal squamous cell carcinomas. In poorly differentiated TE-13 cells, 20(S)-ginsenoside Rh2 uniquely activates the extrinsic (death receptor) apoptotic pathway alongside the intrinsic mitochondrial pathway. It significantly upregulates the transcription and protein expression of death receptors Fas and DR5, leading to caspase-8 activation. This dual pathway induction is absent in highly differentiated ECA109 cells treated with the S-epimer and is not observed with the R-epimer in either cell line. The 20(R) epimer primarily relies on mitochondrial-mediated apoptosis (cytochrome c release, caspase-9 activation) in these models [6]. Furthermore, in lung adenocarcinoma (A549) cells, the 20(S) epimer demonstrates consistently stronger pro-apoptotic effects and G1 cell cycle arrest induction compared to the R-epimer, underscoring cell-type and configuration-specific responses [7]. These comparative studies highlight that while both epimers are bioactive, their isomeric distinction dictates preferential activation of discrete signaling networks, influencing their therapeutic potential for specific cancer types.

Properties

Product Name

20(R)-Ginsenoside Rh2

IUPAC Name

2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C36H62O8

Molecular Weight

622.9 g/mol

InChI

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3

InChI Key

CKUVNOCSBYYHIS-UHFFFAOYSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.